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Compound of Interest

Compound Name: D75-4590

Cat. No.: B2566478 Get Quote

An In-depth Technical Guide on the Discovery, Origin, and Mechanism of Action of a Promising

Antifungal Compound

Abstract
D75-4590 is a pyridobenzimidazole derivative identified as a specific inhibitor of β-1,6-glucan

synthesis in fungi.[1][2][3] Discovered through a novel high-throughput screening of a chemical

library, this compound exhibits potent and selective activity against a range of Candida species.

[2][4] Its unique mechanism of action, targeting the conserved fungal protein Kre6p, a putative

β-1,6-glucan synthase, presents a promising avenue for the development of new antifungal

therapies.[1][2][3] This document provides a comprehensive overview of the discovery, origin,

mechanism of action, and key experimental data related to D75-4590.

Discovery and Origin
D75-4590 was identified from an extensive chemical library during a high-throughput screening

campaign designed to discover compounds that disrupt the fungal cell wall.[4][5] The screening

utilized a novel cell-based assay system employing two types of genetically engineered

Saccharomyces cerevisiae, termed "wall-type arming yeast" and "membrane-type arming

yeast".[4][5] These yeasts were designed to display a reporter protein on the cell wall via β-1,6-

glucan or on the cell membrane through a GPI anchor, respectively.[4] D75-4590 was selected

for its unique activity of selectively inhibiting the fixation of the reporter protein to the cell wall,

suggesting a specific action on β-1,6-glucan synthesis.[4]
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Chemically, D75-4590 is identified as 2-ethyl-(2-N′,N′-DEAE)amino-3-methylpyrido[1,2-

a]benzimidazole-4-carbonitrile.[4]

Mechanism of Action
Genetic and biochemical studies have elucidated that D75-4590 exerts its antifungal effect by

specifically inhibiting the synthesis of β-1,6-glucan, a crucial component of the fungal cell wall.

[1][2][3]

Target Identification: Kre6p
The primary molecular target of D75-4590 was identified as Kre6p.[1][2] This was determined

through the genetic analysis of D75-4590-resistant mutants of S. cerevisiae.[4] Kre6p is a

conserved protein in various fungi and is considered to be a key enzyme in the β-1,6-glucan

synthesis pathway.[1][6] Importantly, no homologues of KRE6 have been found in mammalian

cells, suggesting a high therapeutic index for inhibitors targeting this protein.[1][2]

Cellular Effects
Treatment of fungal cells with D75-4590 leads to a series of distinct cellular effects:

Selective reduction in β-1,6-glucan: Experiments using radiolabeled precursors, such as

[14C]glucose, demonstrated that D75-4590 selectively reduces the incorporation of glucose

into the β-1,6-glucan fraction of the cell wall.[2][4]

Loss of cell wall protein anchoring: Proteins that are typically anchored to the cell wall via

β-1,6-glucan are released from the cell upon treatment with D75-4590.[2][4]

Morphological changes: Fungal cells treated with D75-4590 exhibit a tendency to clump and

show impaired cell separation.[2][4] In dimorphic fungi like Candida albicans, D75-4590 also

inhibits hyphal elongation, a key virulence factor.[1][2]

Quantitative Data
Antifungal Activity
D75-4590 has demonstrated potent activity against a variety of Candida species, including

strains resistant to fluconazole.[5] The minimum inhibitory concentrations (MICs) against
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several fungal strains are summarized in the table below.

Fungal Strain MIC (μg/mL)

Candida albicans ATCC 24433 4

Candida albicans TIMM 1768 8

Candida glabrata IFO0622 2

Candida glabrata ATCC 90030 2

Candida tropicalis IFO1400 4

Candida parapsilosis IFO1396 4

Saccharomyces cerevisiae YPH500 2

Cryptococcus neoformans ATCC 90112 >32

Aspergillus fumigatus ATCC 1022 >32

Data sourced from Kitamura et al. (2009). MICs were determined by a broth microdilution

method.

Selectivity
D75-4590 exhibits a high degree of selectivity for fungal cells. No significant activity was

observed against bacterial strains such as Staphylococcus aureus and E. coli (MIC >32

μg/mL).[2] Furthermore, the concentration at which 50% inhibition of growth (GI50) is observed

against human lung cancer cells (PC-6) was greater than 16 μg/mL, indicating low mammalian

cytotoxicity.[2]

Experimental Protocols
High-Throughput Screening for Cell Wall Synthesis
Inhibitors

Principle: This assay identifies compounds that interfere with the anchoring of a reporter

protein to the cell wall via β-1,6-glucan.
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Methodology:

Two strains of S. cerevisiae are used: "wall-type arming yeast" (reporter linked to β-1,6-

glucan) and "membrane-type arming yeast" (reporter linked to a GPI anchor).

The yeast strains are cultured in 96-well plates in a suitable growth medium.

Test compounds from a chemical library are added to the wells at a final concentration of

10 μM.

The plates are incubated for 24 hours at 30°C.

The supernatant is collected and the amount of released reporter protein is quantified

using an appropriate method (e.g., ELISA or enzymatic assay).

Compounds that cause the release of the reporter protein only from the "wall-type arming

yeast" are selected as potential inhibitors of β-1,6-glucan synthesis.

Analysis of [14C]Glucose Incorporation
Principle: This experiment quantifies the effect of D75-4590 on the synthesis of major cell

wall components by measuring the incorporation of a radioactive precursor.

Methodology:

Exponentially growing fungal cells (S. cerevisiae or C. glabrata) are incubated in a

medium containing [14C]glucose.

D75-4590 is added at various concentrations (e.g., 0.1 to 10 μg/mL). A no-drug control is

included.

The cells are incubated for 4 hours at 30°C.

The cells are harvested by centrifugation and washed.

The cell wall is fractionated to separate β-1,3-glucan, β-1,6-glucan, mannan, and chitin.

The radioactivity in each fraction is measured using a scintillation counter.
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The percentage of incorporation relative to the no-drug control is calculated for each cell

wall component.

Generation and Analysis of D75-4590-Resistant Mutants
Principle: Identifying the gene(s) mutated in resistant strains can reveal the drug's molecular

target.

Methodology:

Exponentially growing S. cerevisiae cells (~1 x 10^8 cells) are plated on RPMI agar

containing a high concentration of D75-4590 (e.g., 64 μg/mL).

The plates are exposed to UV irradiation to induce mutations (to a survival rate of

approximately 10%).

The plates are incubated at 30°C for 3-5 days until resistant colonies appear.

Genomic DNA is extracted from the resistant colonies.

A genomic library is constructed from the resistant strains using a yeast shuttle vector.

The library is transformed into the parental D75-4590-sensitive strain.

Transformants are screened for the ability to grow on a medium containing D75-4590, thus

identifying the gene conferring resistance.

The identified gene is sequenced to pinpoint the specific mutation(s).
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Caption: High-Throughput Screening Workflow for D75-4590 Discovery.
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Caption: D75-4590 Inhibition of the β-1,6-Glucan Synthesis Pathway.
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Caption: Logical Workflow for Target Identification of D75-4590.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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